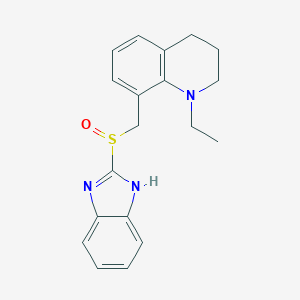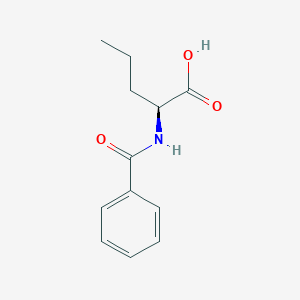![molecular formula C20H14O2 B051581 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol CAS No. 119053-19-9](/img/structure/B51581.png)
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol, also known as Dihydroxydibenzo[a,h]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways and gene expression. This compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, leading to its potential use as an anti-cancer and anti-inflammatory agent.
Efectos Bioquímicos Y Fisiológicos
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. This compound has also been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol in lab experiments is its ability to exhibit a range of biochemical and physiological effects. However, one limitation is the potential toxicity of this compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride, followed by reduction with sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for use in the development of new drugs and therapies.
Propiedades
Número CAS |
119053-19-9 |
|---|---|
Nombre del producto |
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol |
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
1,2-dihydrobenzo[j]aceanthrylene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-14-16(20(18)22)7-6-13-15-5-4-11-2-1-3-12(19(11)15)10-17(13)14/h1-3,6-10,21-22H,4-5H2 |
Clave InChI |
RHHOLJYWSMXHLL-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
SMILES canónico |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



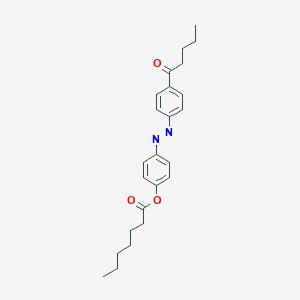
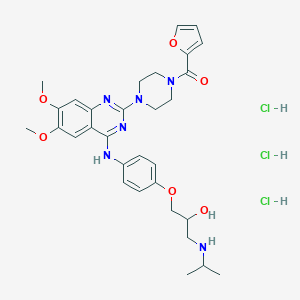
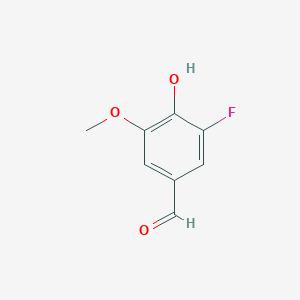
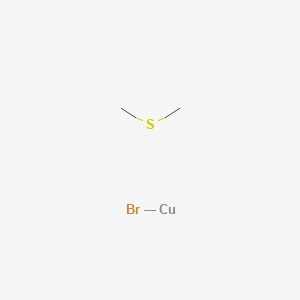
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
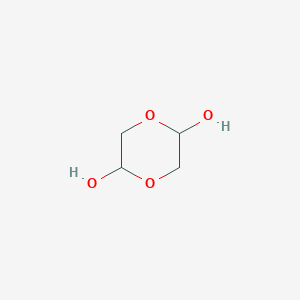
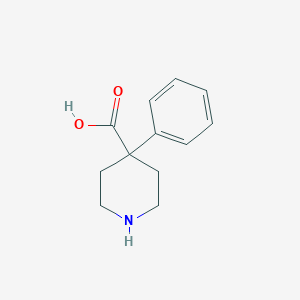
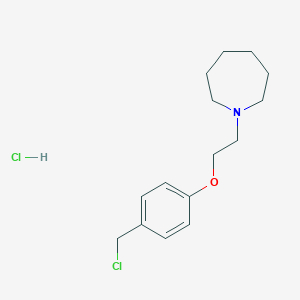
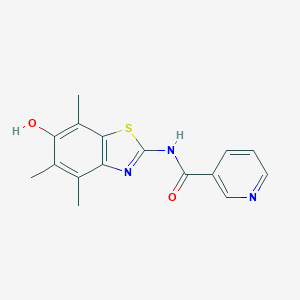
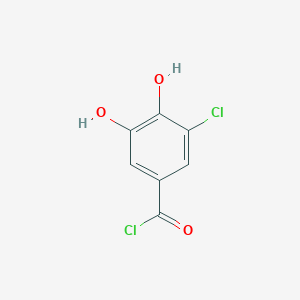
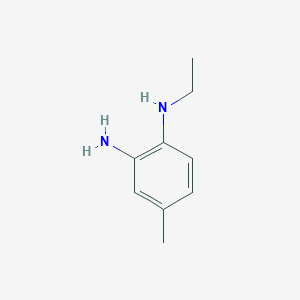
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
